![molecular formula C24H25N7O2 B2617285 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone CAS No. 920348-55-6](/img/structure/B2617285.png)
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups, including a benzyl group, a triazolopyrimidine ring, a piperazine ring, and a methoxyphenyl group. These groups could potentially contribute to the compound’s reactivity and biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazolopyrimidine ring, possibly through a cyclization reaction, followed by the attachment of the benzyl, piperazine, and methoxyphenyl groups .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be complex due to the presence of multiple rings and functional groups. The triazolopyrimidine ring is a heterocyclic ring containing nitrogen atoms, which could contribute to the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the triazolopyrimidine ring and the other functional groups. The benzyl group could undergo reactions typical of aromatic compounds, while the piperazine ring could participate in reactions involving nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar triazolopyrimidine ring and the nonpolar benzyl group could impact the compound’s solubility .Wissenschaftliche Forschungsanwendungen
- The 4(3H)-quinazolinone scaffold has been investigated for its antimalarial properties. Researchers have explored derivatives of this compound to develop novel antimalarial drugs. By targeting essential enzymes or pathways in the Plasmodium parasite, these derivatives aim to inhibit parasite growth and prevent malaria transmission .
- Compounds containing the 4(3H)-quinazolinone core have shown promise as antitumor agents. Researchers have studied their effects on cancer cell lines, evaluating their cytotoxicity and potential to inhibit tumor growth. These compounds may interfere with cell division, induce apoptosis, or modulate signaling pathways involved in cancer progression .
- Some derivatives of 4(3H)-quinazolinone exhibit anticonvulsant activity. These compounds have been investigated for their ability to reduce seizure activity in animal models. Understanding their mechanisms of action could lead to the development of new antiepileptic drugs .
- The 4(3H)-quinazolinone scaffold has also been explored for its antifungal properties. Researchers have synthesized derivatives and assessed their efficacy against fungal pathogens. These compounds may disrupt fungal cell membranes, inhibit enzymes, or interfere with essential metabolic processes .
- The compound’s structural features make it an interesting candidate for antimicrobial research. Scientists have investigated its activity against bacteria, including both Gram-positive and Gram-negative strains. By understanding its mode of action, researchers aim to develop effective antibacterial agents .
- Inflammation plays a crucial role in various diseases. Some derivatives of 4(3H)-quinazolinone have demonstrated anti-inflammatory effects. These compounds may modulate inflammatory pathways, suppress cytokine production, or inhibit inflammatory enzymes. Further studies are needed to explore their therapeutic potential .
Antimalarial Activity
Antitumor Potential
Anticonvulsant Properties
Fungicidal Applications
Antimicrobial Effects
Anti-Inflammatory Potential
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-33-20-9-7-18(8-10-20)15-21(32)29-11-13-30(14-12-29)23-22-24(26-17-25-23)31(28-27-22)16-19-5-3-2-4-6-19/h2-10,17H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRBBLMDJUQYCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.